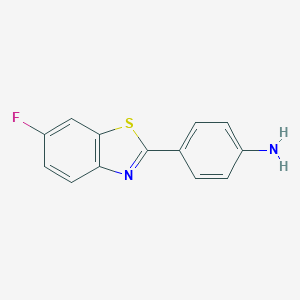

2-(4-氨基苯基)-6-氟苯并噻唑

描述

2-(4-Aminophenyl)-6-fluorobenzothiazole is a chemical compound that has been studied for its antimicrobial properties . It appears as a light tan or light orange powder .

Synthesis Analysis

The synthesis of 2-(4-Aminophenyl)-6-fluorobenzothiazole involves a condensation reaction of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions . The reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid using microwave irradiation has also been reported .科学研究应用

抗肿瘤性能

2-(4-氨基苯基)-6-氟苯并噻唑及其衍生物显示出显著的抗肿瘤性能。对该化合物的氨基酸前药物进行了合成,以提高水溶性和生物利用度,以便潜在的临床应用。这些前药物表现出良好的稳定性,并且可以在体内降解为其活性形式。值得注意的是,2-(4-氨基-3-甲基苯基)-5-氟苯并噻唑的赖氨酰酰胺由于其在体外和体内具有有希望的抗肿瘤效果而被选为I期临床评估对象 (Hutchinson et al., 2002)。进一步的研究表明,在苯并噻唑核上的氟取代增强了这些化合物的抗肿瘤活性 (Bradshaw et al., 2002)。

在癌细胞中的作用机制

2-(4-氨基苯基)-6-氟苯并噻唑的抗肿瘤机制涉及选择性抑制肿瘤细胞生长,有效诱导细胞色素P450 1A1并生物转化为活性代谢物。这一机制得到了进一步支持,因为在敏感的肿瘤细胞中形成了DNA加合物,表明与DNA的直接相互作用 (Leong et al., 2003)。

诊断和治疗潜力

包括2-(4-氨基苯基)-6-氟苯并噻唑在内的氟化2-芳基苯并噻唑不仅作为抗肿瘤药物有前景,还可作为诊断成像的潜在探针,如正电子发射断层扫描(PET) (Wang et al., 2006)。这些化合物靶向特定癌细胞系的能力增加了它们的诊断效用。

治疗其他疾病的潜力

除了癌症外,2-(4-氨基苯基)-6-氟苯并噻唑的衍生物在其他领域显示出潜力,例如对烟草花叶病毒的抗病毒活性 (Xie et al., 2017)。

安全和危害

作用机制

Target of Action

The primary target of 2-(4-Aminophenyl)-6-fluorobenzothiazole is the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

2-(4-Aminophenyl)-6-fluorobenzothiazole acts as a potent AhR agonist . Upon binding to the AhR, it induces the expression of cytochrome P450 1A1 (CYP1A1) . This enzyme is responsible for the biotransformation of the compound into active metabolites . The compound also exhibits membrane perturbing and intracellular modes of action .

Biochemical Pathways

The activation of AhR leads to the induction of CYP1A1, which in turn generates electrophilic reactive species . These species form DNA adducts, which can interfere with DNA replication and transcription . This process ultimately results in cell death by activation of apoptotic machinery .

Pharmacokinetics

It’s known that the compound is metabolized by cyp1a1 into both active and inactive metabolites . Amino acid conjugation to the exocyclic primary amine function of 2-(4-aminophenyl)benzothiazoles has been used to overcome limitations posed by drug lipophilicity .

Result of Action

The result of the action of 2-(4-Aminophenyl)-6-fluorobenzothiazole is the inhibition of cell proliferation and the induction of cell death . This is achieved through the formation of DNA adducts, which disrupt DNA replication and transcription, leading to apoptosis .

Action Environment

The action, efficacy, and stability of 2-(4-Aminophenyl)-6-fluorobenzothiazole can be influenced by various environmental factors. For instance, the presence of other compounds can affect the activity of CYP1A1 and thus the metabolism of the compound . Additionally, the pH and temperature of the environment can potentially affect the stability of the compound.

属性

IUPAC Name |

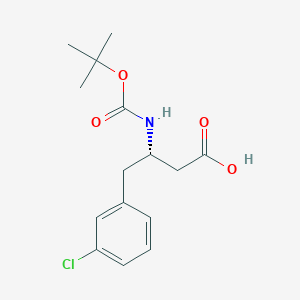

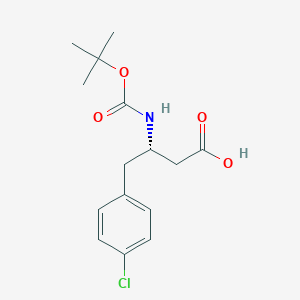

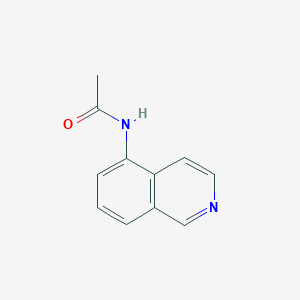

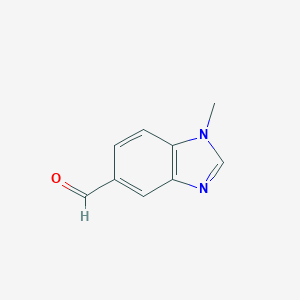

4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHRCVGMRDXVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327923 | |

| Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-6-fluorobenzothiazole | |

CAS RN |

328087-15-6 | |

| Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。